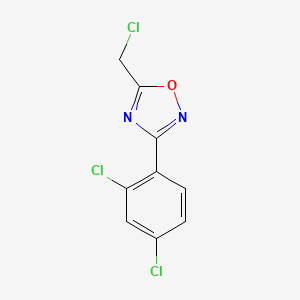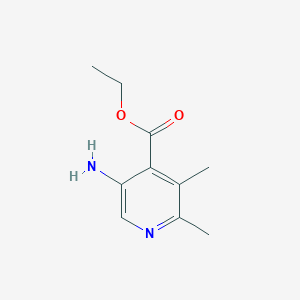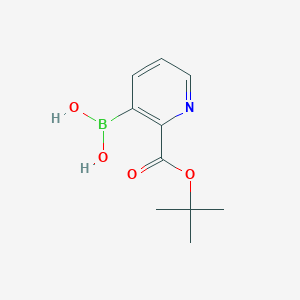
2-(Tert-butoxycarbonyl)pyridin-3-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butoxycarbonyl)pyridin-3-ylboronic acid is an organoboron compound with the molecular formula C10H14BNO4. It is a boronic acid derivative that features a pyridine ring substituted with a tert-butoxycarbonyl group and a boronic acid moiety. This compound is of significant interest in organic chemistry, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxycarbonyl)pyridin-3-ylboronic acid typically involves the borylation of a pyridine derivative. One common method is the reaction of 2-(tert-butoxycarbonyl)pyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butoxycarbonyl)pyridin-3-ylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Substitution: The boronic acid moiety can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Alcohols: Resulting from the oxidation of the boronic acid group.
Aplicaciones Científicas De Investigación
2-(Tert-butoxycarbonyl)pyridin-3-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(tert-butoxycarbonyl)pyridin-3-ylboronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and regenerates the active catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki–Miyaura coupling.
2-(Tert-butoxycarbonyl)pyridin-4-ylboronic Acid: A structural isomer with similar reactivity.
Pinacol Boronic Esters: Commonly used boronic acid derivatives with enhanced stability.
Uniqueness
2-(Tert-butoxycarbonyl)pyridin-3-ylboronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the tert-butoxycarbonyl group also provides additional steric and electronic effects that can be leveraged in synthetic applications.
Propiedades
| 2304635-14-9 | |
Fórmula molecular |
C10H14BNO4 |
Peso molecular |
223.04 g/mol |
Nombre IUPAC |
[2-[(2-methylpropan-2-yl)oxycarbonyl]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H14BNO4/c1-10(2,3)16-9(13)8-7(11(14)15)5-4-6-12-8/h4-6,14-15H,1-3H3 |
Clave InChI |
BNTJFADQPGHLGJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(N=CC=C1)C(=O)OC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoate](/img/structure/B11772984.png)
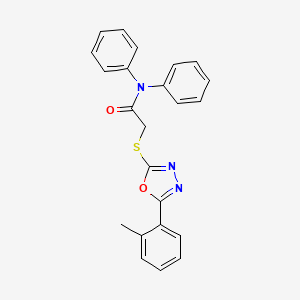
![5-Chloro-6-fluorobenzo[d]thiazole](/img/structure/B11772992.png)
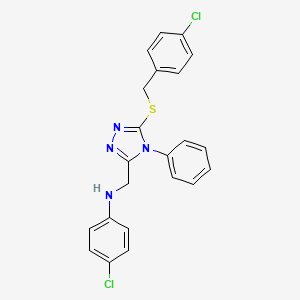


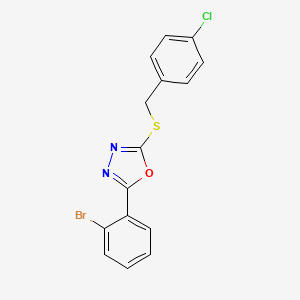
![4-Chloro-N-furan-2-ylmethyl-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B11773034.png)
![4-Chloro-2-(4-(trifluoromethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidine](/img/structure/B11773039.png)
![7-tert-Butyl 1-ethyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B11773051.png)
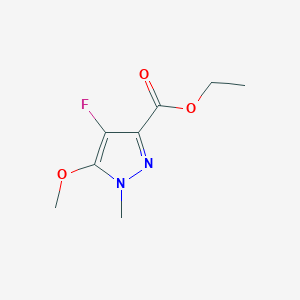
![Methyl 2-(5-hydroxy-1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-3-yl)acetate](/img/structure/B11773062.png)
